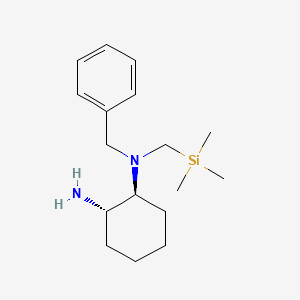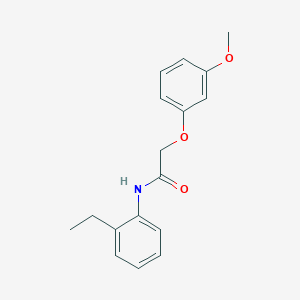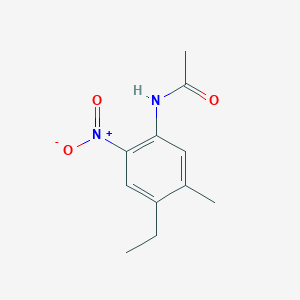![molecular formula C32H26FN5O4Pd B11940504 Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)
Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) is a complex organometallic compound. This compound features a palladium(2+) ion coordinated with a variety of organic ligands, including acetonitrile, cyanophenyl, ethyl-fluorophenyl, dimethoxyphenyl, and azanidylcarbonylpyridine. The presence of palladium(2+) makes it a valuable catalyst in various chemical reactions, particularly in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) typically involves the coordination of palladium(2+) with the respective organic ligands. The process often starts with the preparation of individual ligands, followed by their coordination to the palladium(2+) ion under controlled conditions. Common synthetic routes include:
Ligand Synthesis: Preparation of cyanophenyl, ethyl-fluorophenyl, dimethoxyphenyl, and azanidylcarbonylpyridine ligands.
Coordination Reaction: Mixing the ligands with a palladium(2+) salt (e.g., palladium chloride) in a suitable solvent like acetonitrile under inert atmosphere and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using automated reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and solvent choice.
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the palladium(2+) ion is oxidized to higher oxidation states.
Reduction: Reduction reactions can reduce palladium(2+) to palladium(0), often used in catalytic cycles.
Substitution: Ligand substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents like hydrogen gas, sodium borohydride, and hydrazine are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction can produce palladium(0) species.
Aplicaciones Científicas De Investigación
Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) has diverse applications in scientific research:
Chemistry: Used as a catalyst in cross-coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.
Biology: Investigated for its potential in bioinorganic chemistry, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its anticancer properties due to the cytotoxic effects of palladium complexes.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its catalytic properties.
Mecanismo De Acción
The mechanism by which Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) exerts its effects involves coordination chemistry and catalysis. The palladium(2+) ion acts as a central metal, facilitating various catalytic cycles through oxidative addition, transmetalation, and reductive elimination steps. These processes enable the formation and breaking of chemical bonds, making it a versatile catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Palladium(2+) Complexes: Other palladium(2+) complexes with different ligands, such as palladium(2+) acetate and palladium(2+) chloride.
Nickel(2+) Complexes: Nickel(2+) complexes with similar ligands, used in similar catalytic applications.
Platinum(2+) Complexes: Platinum(2+) complexes, often used in anticancer research.
Uniqueness
Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) is unique due to its specific ligand combination, which imparts distinct electronic and steric properties. These properties enhance its catalytic efficiency and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C32H26FN5O4Pd |
|---|---|
Peso molecular |
670.0 g/mol |
Nombre IUPAC |
acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+) |
InChI |
InChI=1S/C30H25FN4O4.C2H3N.Pd/c1-4-19-21(20-10-6-5-9-18(20)17-32)15-16-22(31)27(19)34-29(36)23-11-7-12-24(33-23)30(37)35-28-25(38-2)13-8-14-26(28)39-3;1-2-3;/h5-16H,4H2,1-3H3,(H2,34,35,36,37);1H3;/q;;+2/p-2 |
Clave InChI |
SYUIQKLLPPSRFH-UHFFFAOYSA-L |
SMILES canónico |
CCC1=C(C=CC(=C1[N-]C(=O)C2=CC=CC(=N2)C(=O)[N-]C3=C(C=CC=C3OC)OC)F)C4=CC=CC=C4C#N.CC#N.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)

![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)

![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)






